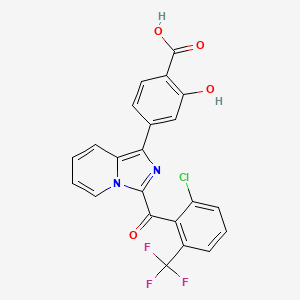

![molecular formula C19H23N5O4S B607754 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide CAS No. 1301761-96-5](/img/structure/B607754.png)

3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide

Overview

Description

GSK114 is a highly selective, orally active inhibitor of cardiac troponin I-interacting kinase (TNNI3K). It has shown significant selectivity for TNNI3K over other kinases, making it a valuable tool in the study of cardiac biology and potential therapeutic applications .

Scientific Research Applications

GSK114 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study kinase inhibition and structure-activity relationships.

Biology: Helps in understanding the role of TNNI3K in cardiac biology and disease.

Medicine: Potential therapeutic applications in treating cardiac hypertrophy, dilated cardiomyopathy, and heart failure.

Industry: Utilized in the development of new cardiac medicines and as a tool in drug discovery.

Mechanism of Action

GSK114 exerts its effects by selectively inhibiting TNNI3K, a member of the tyrosine-like kinase family. This inhibition disrupts the kinase’s role in cardiac tissue, affecting pathways involved in cardiac hypertrophy and heart failure. The compound shows a 40-fold selectivity for TNNI3K over B-Raf kinase, highlighting its specificity .

Biochemical Analysis

Biochemical Properties

GSK-114 plays a crucial role in biochemical reactions by selectively inhibiting TNNI3K with an IC50 of 25 nM . This inhibition is highly selective, showing a 40-fold preference for TNNI3K over B-Raf kinase . GSK-114 interacts with several enzymes and proteins, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK, at a concentration of 1 µM . These interactions are primarily inhibitory, affecting the activity of these kinases and altering downstream signaling pathways.

Cellular Effects

GSK-114 has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, GSK-114’s inhibition of TNNI3K affects the cardiac troponin I-interacting kinase pathway, which is crucial for heart tissue function . Additionally, GSK-114’s interaction with other kinases can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, GSK-114 exerts its effects by binding to the ATP-binding site of TNNI3K, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling and function. GSK-114 also affects gene expression by modulating the activity of transcription factors regulated by TNNI3K and other kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK-114 change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, GSK-114’s inhibitory effects on TNNI3K and other kinases can lead to long-term changes in cellular function, including altered cell proliferation and survival .

Dosage Effects in Animal Models

The effects of GSK-114 vary with different dosages in animal models. At lower doses, GSK-114 effectively inhibits TNNI3K without causing significant toxicity . At higher doses, GSK-114 can lead to adverse effects, including toxicity and altered cellular function . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

GSK-114 is involved in several metabolic pathways, primarily through its inhibition of TNNI3K and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. GSK-114’s interaction with enzymes such as glycogen synthase kinase 3β (GSK-3β) further influences metabolic pathways related to glycogen synthesis and energy homeostasis .

Transport and Distribution

Within cells and tissues, GSK-114 is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. GSK-114’s distribution is also influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

GSK-114’s subcellular localization is primarily in the cytoplasm, where it interacts with TNNI3K and other kinases . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These localization patterns are crucial for GSK-114’s efficacy in modulating cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK114 involves the preparation of 3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with ultrasonic and warming techniques to enhance solubility .

Industrial Production Methods

Industrial production of GSK114 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is stored as a solid at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

GSK114 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide: A close structural analog of GSK114.

Other 4-anilinoquinazolines: These compounds share similar structural features and kinase inhibition profiles.

Uniqueness

GSK114 stands out due to its high selectivity for TNNI3K and its oral bioavailability. This makes it a valuable tool for both in vitro and in vivo studies, providing insights into the biological role of TNNI3K and potential therapeutic applications .

properties

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSROMRPOFFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does GSK114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, interact with its target, cardiac troponin I-interacting kinase (TNNi3K), and what are the downstream effects of this interaction?

A1: GSK114 acts as a potent and selective inhibitor of TNNi3K. [, ] While the exact downstream effects of this inhibition are still being investigated, TNNi3K is known to play a role in cardiac muscle contraction regulation. Therefore, inhibiting TNNi3K with GSK114 could potentially have therapeutic implications for cardiovascular diseases. Further research is needed to fully elucidate the downstream effects of GSK114-mediated TNNi3K inhibition.

Q2: How does the structure of GSK114 contribute to its inhibitory activity against TNNi3K, and what modifications impact its potency and selectivity?

A2: Research suggests that both the quinazoline core and the N-methylbenzenesulfonamide moiety of GSK114 are crucial for its potent TNNi3K inhibition. [] The quinazoline likely interacts with the hinge region of the kinase domain, a common feature of kinase inhibitors. Interestingly, the N-methylbenzenesulfonamide group appears to contribute significantly to GSK114’s potency, more so than typical quinazoline-based kinase inhibitors. [] Modifications to the hinge-binding region, such as adding a methyl group, can completely abolish TNNi3K inhibitory activity. [] This highlights the importance of specific structural features for GSK114's activity and selectivity. Further investigation into structure-activity relationships will be crucial for developing more potent and selective TNNi3K inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

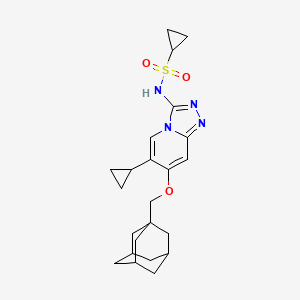

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)

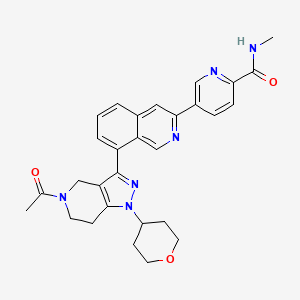

![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)

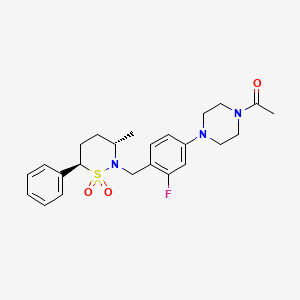

![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)

![8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide](/img/structure/B607687.png)

![N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide](/img/structure/B607690.png)

![4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol](/img/structure/B607693.png)

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)